molecular formula C15H16N4O5 B3501477 methyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate

methyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate

Cat. No. B3501477
M. Wt: 332.31 g/mol
InChI Key: MDYCZNXDULWNGC-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, where the carboxyl group has been esterified with a methyl group, and the benzene ring is substituted with an acetylaminated 3,5-dimethyl-4-nitro-1H-pyrazol group. The presence of the nitro group and the pyrazol ring could suggest that this compound has some biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a pyrazol ring, a nitro group, and an ester group. The presence of these different functional groups would likely result in a complex three-dimensional structure with various possibilities for intra- and intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (nitro, ester) and nonpolar (methyl, phenyl) groups could give it a range of solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-9-14(19(22)23)10(2)18(17-9)8-13(20)16-12-7-5-4-6-11(12)15(21)24-3/h4-7H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCZNXDULWNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(=O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate
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methyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate
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